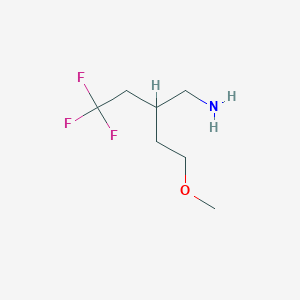

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine

Description

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine (CAS: 1517424-97-3) is a fluorinated amine derivative characterized by a trifluoromethyl group at the terminal carbon and a 2-methoxyethyl substituent at the second carbon of the butan-1-amine backbone. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyethyl moiety may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

4,4,4-trifluoro-2-(2-methoxyethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO/c1-12-3-2-6(5-11)4-7(8,9)10/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJWCYFDSCHXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Trifluoromethylated N-aryl N,O-acetals

A key approach involves the preparation of trifluoromethylated N-aryl N,O-acetals, which serve as imine surrogates. These intermediates react with alkylmagnesium reagents to yield trifluoromethylated amines. The general sequence is:

- Preparation of N-aryl N,O-acetals bearing trifluoromethyl groups.

- Reaction with alkylmagnesium halides (Grignard reagents) corresponding to the 2-methoxyethyl moiety.

- Work-up and purification to isolate the desired trifluoroalkylated amine.

This method provides access to functionalized trifluoromethylated amines with good to excellent yields and allows for further functional group modifications.

Multi-step Synthesis from Diethyl Malonate and Trifluoroethyl Tosylate

Another industrially relevant route starts from diethyl malonate and 2,2,2-trifluoroethyl p-toluenesulfonate:

Substitution Reaction: Diethyl malonate undergoes substitution with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.

Decarboxylation: The diethyl malonate derivative is subjected to decarboxylation in the presence of salts (e.g., sodium chloride or calcium chloride) and water at 120–130 °C to produce 4,4,4-trifluoroacetic acid ethyl ester.

Reduction: The ester is reduced using sodium borohydride or potassium borohydride with calcium chloride or lithium chloride as catalysts to obtain 4,4,4-trifluorobutanol.

Amination and Ether Introduction: Subsequent functionalization steps introduce the 2-methoxyethyl and amine groups, typically via nucleophilic substitution or reductive amination routes (specific details for this step are less documented but follow standard organic synthesis protocols).

This method is advantageous due to the availability of cheap raw materials, high yields, and environmental considerations such as recyclable solvents.

Catalytic Amination Techniques

Catalytic amination methods involving transition metal complexes have been reported for the synthesis of secondary and primary amines with fluorinated alkyl chains. These methods use:

- Metal catalysts (e.g., palladium or nickel complexes).

- Ligands to enhance selectivity and yield.

- Controlled reaction conditions (temperature around 130 °C, inert atmosphere).

For example, amination of fluorinated alkyl halides or esters with amine substrates in the presence of catalysts can yield the target amine after purification by chromatography.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of trifluoromethylated N,O-acetals is a novel and efficient approach that overcomes limitations of imine hydrolysis and substrate scope in trifluoroethylamine synthesis.

- The diethyl malonate-based method is notable for industrial application due to its cost-effectiveness and straightforward reaction steps, including substitution, decarboxylation, and reduction.

- Catalytic amination methods provide a versatile tool for introducing amine groups onto fluorinated scaffolds but require careful control of reaction conditions and catalyst selection.

- The methoxyethyl side chain can be introduced through nucleophilic substitution on suitable intermediates or by using Grignard reagents bearing the methoxyethyl group.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures, ensuring high purity of the final amine product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The trifluoromethyl and methoxyethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the amine functionality, enables the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Cyclopropane/Thio Groups : Fluorination enhances metabolic stability and electronegativity, whereas cyclopropane or sulfur-containing groups may modulate conformational flexibility and redox properties.

- Methoxyethyl vs. Pyran/Heterocycles : The methoxyethyl group balances hydrophilicity and steric demand, while pyran or heterocyclic substituents (e.g., imidazoles) introduce additional hydrogen-bonding sites or aromaticity.

Biological Activity

4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine is a novel organic compound characterized by its trifluoromethyl and methoxyethyl substituents on a butan-1-amine backbone. This unique structure enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is . The trifluoromethyl group contributes to its lipophilicity, while the amine functional group enables interactions with various enzymes and receptors. The compound's synthesis typically involves the reaction of 4,4,4-trifluoro-2-butanone with 2-methoxyethylamine under controlled conditions.

The mechanism of action for this compound involves its ability to penetrate biological membranes effectively due to its lipophilic nature. This property facilitates interactions with molecular targets such as enzymes and receptors, potentially modulating various biochemical pathways. Research indicates that it may exhibit therapeutic effects in several medical applications.

Pharmacological Effects

Studies have shown that this compound can influence several biological processes:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Binding : Its structural features allow it to bind selectively to certain receptors, potentially influencing neurotransmission and other signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Case Studies

A series of in vitro studies have assessed the biological activity of this compound:

- Study on Enzyme Interaction : Research indicated that the compound effectively inhibited the activity of specific enzymes related to glucose metabolism, suggesting potential applications in diabetes management.

- Antimicrobial Testing : In laboratory settings, the compound demonstrated activity against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4,4-Trifluorobutylamine | Contains a trifluorobutyl group; used in similar applications | |

| 4-[4-(Trifluoromethyl)phenyl]butan-1-amine | Incorporates a phenyl group; offers different reactivity profiles | |

| 4-(2,2,2-trifluoroethoxy)butan-1-amine | Features a trifluoroethoxy group; relevant in proteomics research |

The distinct combination of trifluoromethyl and methoxyethyl groups in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4,4-Trifluoro-2-(2-methoxyethyl)butan-1-amine, and how can purity be optimized?

- Methodology : Use nucleophilic substitution or reductive amination to introduce the trifluoro and methoxyethyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in nonpolar solvents. Monitor purity via HPLC with a C18 column and UV detection at 210–260 nm. Fluorinated analogs (e.g., 2-(4-Trifluoromethyl-phenyl)ethylamine) require inert conditions to avoid decomposition .

- Key Considerations : Fluorinated intermediates may require low-temperature reactions to suppress side reactions like β-elimination.

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement . For NMR (<sup>1</sup>H/<sup>19</sup>F), use deuterated solvents (CDCl₃ or DMSO-d₆) and account for fluorine-induced splitting patterns. IR spectroscopy can confirm amine and ether functional groups.

- Challenges : Fluorine’s strong electronegativity may complicate NMR peak assignments; use <sup>19</sup>F-<sup>1</sup>H correlation experiments for clarity.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Solid-phase extraction (SPE) with Oasis HLB cartridges (as in ) followed by LC-MS/MS with a reverse-phase column. Optimize ionization settings (e.g., ESI+ for the amine group) and monitor fragments like m/z 188 (trifluoroethyl) .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and reactivity?

- Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to optimize geometry and calculate dipole moments, solubility parameters, and Fukui indices for reactivity. Compare with NIST data for fluorinated amines .

- Applications : Predict regioselectivity in electrophilic reactions or binding affinities in biological assays.

Q. How should researchers resolve contradictions in solubility data across studies?

- Methodology : Conduct controlled solubility tests in solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C. Use nephelometry for turbidity measurements and cross-validate with HPLC. Fluorinated compounds often exhibit temperature-dependent solubility anomalies .

- Troubleshooting : Consider polymorphism or hydrate formation if discrepancies persist.

Q. What experimental design optimizes the compound’s stability under varying pH and temperature?

- Methodology : Use a factorial design (DoE) to test pH (2–10), temperature (4°C–60°C), and light exposure. Monitor degradation via LC-MS and kinetic modeling. Fluorinated amines are prone to hydrolysis in acidic conditions; stabilize with antioxidants like BHT .

Q. How can researchers mitigate health and environmental risks during handling?

- Protocols : Follow OSHA guidelines for PPE (gloves, goggles, fume hoods). Store under inert gas (argon) at 2–8°C to prevent oxidation . For waste, neutralize amines with acetic acid before incineration by licensed facilities .

- Environmental Impact : Assess aquatic toxicity using OECD Test Guideline 201; fluorinated compounds often require specialized biodegradation studies .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization : Use flow chemistry for exothermic steps (e.g., trifluoromethylation) and inline IR for real-time monitoring. For coupling reactions, screen Pd/Cu catalysts and ligands (e.g., XPhos) .

- Troubleshooting : Identify bottlenecks via reaction profiling (e.g., LC-MS of intermediates).

Key Research Challenges

- Fluorine Interference : Fluorine’s electronegativity complicates spectral analysis and reaction kinetics.

- Environmental Persistence : Fluorinated amines may require advanced degradation protocols (e.g., ozonation) .

- Biological Assay Design : Optimize cell permeability using fluorinated analogs’ logD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.